Hyperxanthone

Description

Overview of Xanthone (B1684191) Chemical Class in Academic Contexts

Xanthones are a class of heterocyclic secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. nih.govnih.gov With the chemical formula C₁₃H₈O₂, the parent compound is known by its IUPAC name, 9H-xanthen-9-one. nih.govmdpi.com These compounds are found in a variety of natural sources, including higher plants, fungi, and lichens. nih.govnih.gov Plant families such as Clusiaceae, Gentianaceae, and Hypericaceae are particularly rich sources of xanthones. nih.govnih.govresearchgate.net The term "xanthone," derived from the Greek word "xanthos" for yellow, was first used by J.C. Robert in 1961, reflecting the typical yellow color of these compounds in their solid state. nih.gov The rigid, planar, and aromatic nature of the xanthone core allows for a wide range of substitutions, leading to a vast structural diversity and a broad spectrum of biological activities, which has led to them being described as "privileged structures" in medicinal chemistry. mdpi.comencyclopedia.pubnih.gov

Historical Perspectives and Discovery of Xanthones

The history of xanthones dates back to 1821 with the first documented extraction of a xanthone derivative, gentisin (B1671442), from the roots of Gentiana lutea. nih.govmdpi.com It wasn't until 1939 that the parent compound, xanthone, was introduced for use as an insecticide and larvicide. wikipedia.org A significant milestone in the study of this class was the isolation of the first prenylated xanthone, tajixanthone, from the fungus Aspergillus stellatus in 1970. nih.govmdpi.com To date, over 2,000 different xanthones have been identified from natural sources. nih.govnih.gov The vast structural diversity and the array of biological activities have spurred extensive research into their synthesis, isolation, and characterization. encyclopedia.pubresearchgate.net

Structural Classification of Xanthones Relevant to Research

The diverse structures of xanthones have led to their classification into several major groups based on the nature of their substituents. mdpi.com These classifications help in systematically studying their structure-activity relationships. The primary categories relevant to research include simple xanthones, glycosylated xanthones, prenylated xanthones, and xanthonolignoids. nih.govresearchgate.netmdpi.com Further classifications can be made based on the oxidation state of the central ring system or the number of oxygen-containing substituents. researchgate.netresearchgate.net

Simple xanthones are characterized by having only hydroxyl, methoxy, or methyl groups as substituents on the core 9H-xanthen-9-one structure. nih.govresearchgate.net This group is further subdivided based on the degree of oxygenation, into categories such as mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones. nih.govmdpi.com These compounds are abundant in nature and often serve as the biosynthetic precursors for more complex xanthones. nih.gov They are produced by plants, fungi, and lichens. nih.gov Research has indicated that the biological activity of simple oxygenated xanthones can be dependent on the number and position of these oxygen-containing groups. researchgate.netmdpi.comresearchgate.net

Glycosylated xanthones are a significant branch of the xanthone family where one or more sugar moieties are attached to the xanthone nucleus. nih.govresearchgate.net This class is broadly divided into two subgroups: O-glycosides and C-glycosides. mdpi.commdpi.com In O-glycosides, the sugar is linked to the xanthone via an oxygen atom, forming a bond that can be hydrolyzed under acidic or enzymatic conditions. researchgate.net In C-glycosides, the sugar is attached through a more robust carbon-carbon bond. mdpi.comresearchgate.net The sugar units can be monosaccharides or disaccharides, with glucose, rhamnose, and xylose being common examples. nih.gov Glycosylation can significantly alter the physicochemical properties of the parent xanthone, often leading to increased solubility. nih.govresearchgate.net A well-studied example is mangiferin, a C-glycoside that has demonstrated a range of biological activities. nih.govnih.govmdpi.com

Prenylated xanthones are a large and structurally diverse group of xanthones that are characterized by the attachment of one or more isoprenoid side chains, such as prenyl (C₅), geranyl (C₁₀), or farnesyl (C₁₅) groups. tandfonline.commdpi.com These modifications significantly increase the structural complexity and lipophilicity of the molecules. nih.gov The prenyl groups can undergo further enzymatic modifications, such as cyclization, to form additional five- or six-membered rings, resulting in furano- or pyranoxanthones. tandfonline.com This class of xanthones is particularly prevalent in plants of the Clusiaceae family, especially the genus Garcinia. tandfonline.comtandfonline.com The presence and position of prenyl groups are often crucial for the biological activity of these compounds. nih.govnih.gov For example, Hypericumxanthone A and B, isolated from Hypericum sampsonii, are prenylated xanthones. nih.gov

Xanthonolignoids represent a smaller and more complex class of xanthone derivatives. nih.gov These compounds are formed through the coupling of a xanthone molecule with a lignin-related moiety, specifically a phenylpropane unit like cinnamyl alcohol. nih.gov The connection typically results in a dioxane ring linking the two structural components. nih.gov To date, more than twenty distinct xanthonolignoids have been isolated from natural sources or prepared through synthesis. nih.gov They are primarily found in plants of the Clusiaceae (Guttiferae) family. nih.govresearchgate.net Compounds such as kielcorins and cadensins are examples of this structural class. nih.gov The unique hybrid structure of xanthonolignoids contributes to their specific biological activities. nih.gov

Data Tables

Research Findings on Hyperxanthone E

| Attribute | Finding | Citation |

| Natural Source | Isolated from the aerial parts of Hypericum scabrum and from Hypericum calycinum cell cultures. | researchgate.netontosight.ai |

| Chemical Class | Pyranoxanthene, Polyphenol, Cyclic Ketone | ontosight.ai |

| Molecular Formula | C₁₈H₁₆O₆ | ontosight.ai |

| Molecular Weight | 328.3 g/mol | ontosight.ai |

| IUPAC Name | 5,9,11-trihydroxy-3,3-dimethyl-1,2-dihydropyrano[3,2-a]xanthen-12-one | ontosight.ai |

| Reported Activity | Exhibits cytotoxicity for human tumour cells. | ontosight.ai |

| Biosynthesis | Proposed to be biosynthesized from 1,3,6,7-tetrahydroxyxanthone. | nih.gov |

Bis-Xanthones

Bis-xanthones, or dimeric xanthones, are a class of xanthones whose chemical structure consists of two 9H-xanthen-9-one units linked together. mdpi.com These dimers can be connected through various positions on the xanthone scaffold, leading to a diverse range of structures. Bis-xanthones have been identified in higher plants, fungi, and lichens. mdpi.com Examples of naturally occurring bis-xanthones include jacarelhyperols A and B, which have been isolated from the aerial parts of Hypericum japonicum, and globulixanthone E, found in the roots of Symphonia globulifera. all-chemistry.commdpi.com Another example is swertipunicoside, the first bis-xanthone C-glycoside discovered, isolated from the Swertia punicea plant. researchgate.net

Significance of this compound within Xanthone Research

The significance of this compound and its derivatives within the broader field of xanthone research stems from their notable biological activities. Phytochemicals, which are secondary metabolites found in plants, are recognized for their role in health and disease prevention. mdpi.comscholarsresearchlibrary.com Xanthones, as a prominent class of phytochemicals, are known to possess a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities. all-chemistry.comscholarsresearchlibrary.com

This compound E, for instance, isolated from the aerial parts of Hypericum scabrum, has demonstrated cytotoxicity against human tumor cells. nih.gov The unique structural features of hyperxanthones and other related xanthones make them "privileged structures" in medicinal chemistry, meaning their molecular framework is amenable to interacting with various biological targets. nih.govresearchgate.net Research into these compounds contributes to the understanding of structure-activity relationships and provides a basis for the development of new therapeutic agents. mdpi.com The study of xanthones from natural sources like Hypericum and Garcinia species continues to reveal novel structures with potent biological effects, highlighting the importance of these compounds in drug discovery and phytochemistry. scholarsresearchlibrary.comnih.govmdpi.com

Distribution and Occurrence in Biosynthesis-Relevant Organisms

Xanthones are secondary metabolites produced by a range of organisms, but they are most prevalently found in higher plants. nih.gov It is estimated that plants are the source of nearly 80% of all known natural xanthones. nih.gov The biosynthesis of these compounds in higher plants typically involves a mixed pathway, with the A-ring of the xanthone scaffold derived from the acetate (B1210297) pathway and the B-ring from the shikimate pathway. nih.govnih.govnih.gov

Higher Plants as Primary Sources

Among higher plants, certain families are particularly well-known for producing a rich diversity of xanthones. nih.gov The most studied plant families in this regard are the Hypericaceae, Clusiaceae (also known as Guttiferae), and Gentianaceae. nih.govmdpi.com These compounds accumulate in various parts of the plant, including the roots, stems, leaves, flowers, and fruits. nih.gov

The genus Hypericum, which comprises approximately 500 species, is a significant source of xanthones. mdpi.comwikipedia.org These plants are distributed worldwide in temperate and tropical regions. wikipedia.org Hypericum perforatum, commonly known as St. John's Wort, is the most well-known species and has been the focus of extensive phytochemical research. nih.govwikipedia.org Studies have shown that Hypericum species produce a variety of xanthone derivatives. nih.gov For example, this compound E was isolated from Hypericum scabrum. nih.gov The production of xanthones in Hypericum can be influenced by various factors, including environmental conditions and pathogenic challenges. nih.gov For instance, elicitation of H. perforatum cell cultures with fungal extracts has been observed to boost both the biosynthesis of existing xanthones and the de novo production of new ones. nih.gov

Table 1: Selected Hypericum Species and Their Relevance to Xanthone Research

The genus Garcinia, belonging to the Clusiaceae family, is arguably the most prolific source of xanthones, particularly prenylated xanthones. mdpi.comnih.gov Garcinia mangostana, the mangosteen fruit, is famous for its high concentration of various xanthone derivatives in its pericarp (fruit rind). mdpi.comtaylorandfrancis.com Over 60 different xanthones have been identified from mangosteen alone. taylorandfrancis.com The extraction and isolation of these compounds from Garcinia species often involve techniques like column chromatography. mdpi.comresearchgate.net Research on Garcinia xanthones has led to the identification of complex structures, including caged xanthones like gambogic acid and morellin, which are derived from a xanthone backbone. nih.gov

Table 2: Xanthone Research in Garcinia Species

Table of Mentioned Compounds

Other Plant Families (e.g., Gentianaceae)

The Gentianaceae family is a known source of a wide variety of xanthones. researchgate.netresearchgate.net This family of flowering plants, which includes genera like Gentiana and Swertia, produces numerous xanthone derivatives, often with diverse oxygenation and substitution patterns. mdpi.com These compounds contribute to the medicinal properties attributed to many plants within this family. researchgate.net While the Gentianaceae family is a rich source of xanthones, specific scientific literature detailing the isolation of the compound "this compound" from any species within this family is not prominently documented in reviewed research. Therefore, while the family is a significant producer of xanthones in general, the presence of this compound itself remains to be definitively established.

Fungal and Lichen Sources

Fungi and lichens are recognized as significant producers of a vast array of secondary metabolites, including a diverse range of xanthones. mdpi.comnih.gov The biosynthesis of xanthones in fungi and lichens follows a distinct pathway, primarily the polyketide pathway, which differs from the biosynthetic routes in higher plants. nih.govresearchgate.net This results in a unique chemical diversity of xanthones from these sources. Fungal endophytes, which live within plant tissues, are also known to produce a variety of bioactive compounds, including xanthones. nih.govmdpi.com

While fungi and lichens are established sources of numerous xanthone compounds, and even xanthone dimers, the specific isolation of the compound "this compound" from fungal or lichen species has not been extensively reported in the available scientific literature. nih.gov As with the Gentianaceae family, these organisms are a promising area for the discovery of novel xanthones, but direct evidence linking them as a source of this compound is not currently available.

Chemical and Biological Data of this compound Derivatives

To provide a clearer understanding of the chemical nature of compounds in the this compound family, the following data tables summarize key information for this compound C and this compound E.

Table 1: Chemical Properties of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound C | C₁₈H₁₆O₇ | 344.32 | 2,3,6,8-Tetrahydroxy-1-(2-hydroxy-3-methyl-3-buten-1-yl)-9H-xanthen-9-one |

| This compound E | C₁₈H₁₆O₆ | 328.3 | 5,9,11-trihydroxy-3,3-dimethyl-1,2-dihydropyrano[3,2-a]xanthen-12-one nih.gov |

Table 2: Reported Biological Activities of this compound E

| Biological Activity | Research Finding |

| Antioxidant | Has been shown to exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. ontosight.ai |

| Anti-inflammatory | Studies suggest potential anti-inflammatory effects, indicating a possible role in developing anti-inflammatory agents. ontosight.ai |

| Antimicrobial | Has demonstrated antimicrobial activity against certain microorganisms, suggesting potential for new antimicrobial drug development. ontosight.ai |

| Cytotoxic | Exhibits cytotoxicity against human tumor cells. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

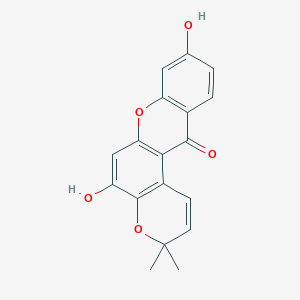

Formule moléculaire |

C18H14O5 |

|---|---|

Poids moléculaire |

310.3 g/mol |

Nom IUPAC |

5,9-dihydroxy-3,3-dimethylpyrano[3,2-a]xanthen-12-one |

InChI |

InChI=1S/C18H14O5/c1-18(2)6-5-11-15-14(8-12(20)17(11)23-18)22-13-7-9(19)3-4-10(13)16(15)21/h3-8,19-20H,1-2H3 |

Clé InChI |

GQAYMLKLFVVQQH-UHFFFAOYSA-N |

SMILES canonique |

CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C=C(C=C4)O)O)C |

Origine du produit |

United States |

Biosynthetic Pathways and Enzymology of Hyperxanthone

Central Precursors and Initial Metabolic Flux

The assembly of the fundamental xanthone (B1684191) skeleton is dependent on the integration of two primary metabolic routes that supply the distinct aromatic rings of the molecule. frontiersin.orgnih.gov Xanthone biosynthesis in plants involves the shikimate and acetate (B1210297) pathways, which originate in the plastids and endoplasmic reticulum, respectively. researchgate.netmdpi.comnih.gov

Shikimate Pathway Contribution

The shikimate pathway is fundamental to the biosynthesis of aromatic compounds in plants, linking carbohydrate metabolism to the production of a wide array of secondary metabolites. frontiersin.orgnih.gov This pathway provides the precursors for one of the aromatic rings (B-ring) of the xanthone structure. frontiersin.orgnih.gov It begins with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to produce chorismate, a crucial branch-point intermediate. frontiersin.org In the context of hyperxanthone biosynthesis, the shikimate pathway ultimately yields L-phenylalanine, which serves as a primary precursor in the L-phenylalanine-dependent route prevalent in the Hypericaceae family. frontiersin.orgresearchgate.netnih.gov The synthesis of flavonoids and other related compounds often relies on L-phenylalanine that originates directly from the shikimate pathway. ishs.org

Acetate (Polyketide) Pathway Contribution

The second aromatic ring (A-ring) of the xanthone core is derived from the acetate (or polyketide) pathway. researchgate.netmdpi.comresearchgate.net This pathway utilizes malonyl-CoA, a C2-unit donor, in a series of condensation reactions. In the biosynthesis of xanthones, three molecules of malonyl-CoA are condensed with a starter molecule derived from the shikimate pathway. frontiersin.org This condensation is catalyzed by a type III polyketide synthase known as benzophenone (B1666685) synthase (BPS). frontiersin.orgresearchgate.net The integration of these two pathways—shikimate providing the benzoyl-CoA starter unit and acetate providing the polyketide-derived ring—is a hallmark of xanthone formation in higher plants. researchgate.netmdpi.com

2,3',4,6-Tetrahydroxybenzophenone as a Key Intermediate

The convergence of the shikimate and acetate pathways leads to the formation of a critical precursor, 2,3',4,6-tetrahydroxybenzophenone. researchgate.netnih.gov This molecule is widely recognized as the central intermediate in the biosynthesis of most plant-derived xanthones. researchgate.netmdpi.comnih.govmedchemexpress.com Its formation is the result of the condensation of benzoyl-CoA (derived from the shikimate pathway via L-phenylalanine) with three molecules of malonyl-CoA (from the acetate pathway), a reaction catalyzed by benzophenone synthase (BPS). frontiersin.orgresearchgate.net Following its synthesis, this benzophenone intermediate undergoes a regioselective, intramolecular oxidative coupling reaction to form the tricyclic xanthone ring system, which is the core structure of compounds like this compound. frontiersin.orgresearchgate.netresearchgate.net

L-Phenylalanine-Dependent Biosynthetic Route

In the Hypericaceae family, the biosynthesis of the xanthone core predominantly follows an L-phenylalanine-dependent pathway. frontiersin.orgresearchgate.netnih.gov This route channels carbon from primary metabolism into the specialized phenylpropanoid pathway to generate the necessary benzoyl-CoA precursor. nih.govfrontiersin.org

Role of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is a pivotal enzyme that marks the first committed step in the phenylpropanoid pathway. frontiersin.orgwikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. nih.govmdpi.com This reaction is a critical regulatory point, directing the flow of phenylalanine from primary metabolism (protein synthesis) toward the synthesis of a vast number of secondary metabolites, including flavonoids, lignins, and xanthones. wikipedia.orgnih.govnih.gov The activity of PAL is often induced by various stimuli, such as pathogenic attack or light, indicating its important role in plant defense and development. wikipedia.orgresearchgate.net In Hypericum species, the inhibition of PAL has been shown to significantly reduce the production of phenolic compounds, underscoring its essential role in the biosynthesis of precursors for this compound. frontiersin.org

Cinnamate:CoA Ligase (CNL) in Benzenoid Metabolism

Following the formation of trans-cinnamic acid by PAL, the enzyme Cinnamate:CoA Ligase (CNL) plays a crucial role. nih.govfrontiersin.org CNL activates trans-cinnamic acid by ligating it to coenzyme A (CoA) to form cinnamoyl-CoA. nih.govfrontiersin.orgmdpi.com This step is essential for channeling the metabolic flux from the general phenylpropanoid pathway specifically into benzenoid metabolism. nih.govresearchgate.net In Hypericum calycinum, the enzyme HcCNL has been identified and shown to preferentially use cinnamic acid as its substrate, while not activating benzoic acid directly. nih.govoup.com The expression of the gene encoding CNL is often coordinately regulated with PAL expression, preceding the accumulation of xanthones. nih.gov The cinnamoyl-CoA produced is then further processed through several enzymatic steps to yield benzoyl-CoA, the substrate required by benzophenone synthase for the eventual formation of the xanthone core. frontiersin.org

Table 1: Key Enzymes in the Biosynthesis of the this compound Precursor

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, Ammonia | Phenylpropanoid Pathway |

| Cinnamate:CoA Ligase | CNL | trans-Cinnamic acid, CoA, ATP | Cinnamoyl-CoA, AMP, PPi | Benzenoid Metabolism |

Table 2: Key Compounds Mentioned in the Article

| Compound Name | Chemical Formula | Role/Class |

|---|---|---|

| This compound | C₂₃H₂₂O₆ | Prenylated Xanthone |

| L-Phenylalanine | C₉H₁₁NO₂ | Amino Acid Precursor |

| Shikimate | C₇H₁₀O₅ | Pathway Intermediate |

| Acetate | C₂H₃O₂⁻ | Pathway Precursor |

| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S | Polyketide Building Block |

| trans-Cinnamic acid | C₉H₈O₂ | Phenylpropanoid Intermediate |

| Cinnamoyl-CoA | C₃₀H₃₈N₇O₁₇P₃S | Activated Intermediate |

| Benzoyl-CoA | C₂₈H₃₂N₇O₁₇P₃S | Starter Molecule for BPS |

| 2,3',4,6-Tetrahydroxybenzophenone | C₁₃H₁₀O₅ | Key Benzophenone Intermediate |

| Phosphoenolpyruvate | C₃H₅O₆P | Glycolysis Intermediate |

| Erythrose 4-phosphate | C₄H₉O₇P | Pentose Phosphate Pathway Intermediate |

Formation of Benzoyl-CoA

In the L-phenylalanine-dependent pathway, the formation of benzoyl-coenzyme A (benzoyl-CoA) is a critical step, providing the activated benzoic acid starter molecule required for xanthone biosynthesis in Hypericaceae. researchgate.net This process involves a series of enzymatic reactions known as the CoA-dependent non-β-oxidative route. researchgate.net

Following its synthesis from the shikimate pathway, L-phenylalanine is first acted upon by phenylalanine ammonia-lyase (PAL). The resulting product, cinnamic acid, is then converted to cinnamoyl-CoA. From here, three subsequent enzymatic reactions are required to yield benzoyl-CoA. nih.gov These steps are catalyzed by:

Cinnamoyl-CoA hydratase/lyase (CHL)

Benzaldehyde (B42025) dehydrogenase (BD)

Benzoate-CoA ligase (BZL)

Research on Hypericum calycinum cell cultures has led to the identification of specific enzymes involved in this pathway. A key enzyme, benzoate-CoA ligase (HcAAE1), was cloned and characterized. nih.gov This enzyme is responsible for activating benzoic acid to benzoyl-CoA and exhibits dual localization in the cytosol and peroxisomes. researchgate.netnih.gov Furthermore, the benzaldehyde dehydrogenase from H. calycinum (HcBD) has been identified as a cytosolic enzyme that oxidizes benzaldehyde to form benzoic acid, a crucial step preceding the final activation by BZL. researchgate.net

| Enzyme | Abbreviation | Function | Organism |

| Cinnamoyl-CoA hydratase/lyase | CHL | Part of the conversion of cinnamoyl-CoA to benzoyl-CoA | Hypericum sp. |

| Benzaldehyde dehydrogenase | BD (HcBD) | Oxidizes benzaldehyde to benzoic acid | Hypericum calycinum |

| Benzoate-CoA ligase | BZL (HcAAE1) | Activates benzoic acid to benzoyl-CoA | Hypericum calycinum |

L-Phenylalanine-Independent Biosynthetic Route

An alternative route to xanthone biosynthesis exists that does not involve L-phenylalanine as an intermediate. frontiersin.orgnih.gov This pathway is prominent in plants of the Gentianaceae family, such as Swertia chirata and Centaurium erythraea. mdpi.com

In this L-phenylalanine-independent pathway, the biosynthesis originates directly from an early intermediate of the shikimate pathway, bypassing several steps including the formation of phenylalanine, cinnamic acid, and benzoic acid. frontiersin.orgmdpi.comnih.gov This route leads to the production of 3-hydroxybenzoic acid. mdpi.com This compound is then activated through thioesterification by the enzyme 3-hydroxybenzoate-CoA ligase (3-BZL), forming 3-hydroxybenzoyl-CoA. frontiersin.orgmdpi.com This activated molecule then serves as the starter unit for the subsequent condensation reaction with three molecules of malonyl-CoA, catalyzed by benzophenone synthase (BPS), leading to the formation of the benzophenone intermediate 2,3′,4,6-tetrahydroxybenzophenone (2,3',4,6-THBP). frontiersin.org This pathway is notably responsible for the biosynthesis of specific xanthones like 1,3,5,8-tetrahydroxyxanthone. mdpi.comnih.gov

| Enzyme | Abbreviation | Function | Organism |

| 3-hydroxybenzoate-CoA ligase | 3-BZL | Activates 3-hydroxybenzoic acid to 3-hydroxybenzoyl-CoA | Centaurium sp. |

| Benzophenone synthase | BPS | Condenses 3-hydroxybenzoyl-CoA with malonyl-CoA | Centaurium sp. |

Xanthone Ring Formation Mechanisms

The formation of the foundational tricyclic xanthone ring is a pivotal step in the biosynthetic pathway. It occurs after the synthesis of the key benzophenone intermediate, 2,3′,4,6-THBP. nih.gov The cyclization of this intermediate is what establishes the core xanthone scaffold.

The central mechanism for forming the xanthone ring is a regioselective intramolecular oxidative C-O phenol (B47542) coupling reaction. nih.govresearchgate.net This reaction is catalyzed by specific cytochrome P450 monooxygenases, which are broadly classified as xanthone synthases. nih.govresearchgate.net

The proposed mechanism involves a two-stage, one-electron oxidation process. nih.gov

First, the loss of a single electron and a proton from the benzophenone precursor generates a phenoxy radical. nih.gov

This highly reactive radical then performs an intramolecular electrophilic attack on the other aromatic ring, leading to cyclization. nih.gov

The resulting hydroxy-cyclohexadienyl radical intermediate undergoes a second one-electron oxidation and deprotonation to yield the stable, aromatic trihydroxyxanthone (THX) core structure. nih.gov

This oxidative coupling is a critical branch point in the pathway, as the specific position of the coupling determines which of the two primary xanthone core structures is formed. nih.gov

The regioselectivity of the intramolecular coupling of 2,3′,4,6-THBP results in the formation of two distinct isomeric core structures: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govnih.gov These two compounds serve as the fundamental precursors for the vast diversity of xanthone derivatives found in nature, including this compound. nih.govnih.gov The preferential formation of one isomer over the other can be species-dependent. nih.gov

The formation of 1,3,5-THX occurs when the oxidative coupling reaction takes place at the position ortho to the 3'-hydroxyl group of the 2,3′,4,6-THBP precursor. nih.govresearchgate.net This specific cyclization is catalyzed by the enzyme 1,3,5-trihydroxyxanthone synthase (CYP81AA2) . nih.gov

Once formed, 1,3,5-THX can undergo further enzymatic modifications to produce a variety of more complex xanthones. nih.gov For instance, in Hypericum androsaemum and Centaurium erythraea, the enzyme xanthone-6-hydroxylase (X6H) can hydroxylate 1,3,5-THX to produce 1,3,5,6-tetrahydroxyxanthone. nih.govnih.gov In other species like Swertia chirata, hydroxylation occurs at a different position, C-8, to yield 1,3,5,8-tetrahydroxyxanthone. nih.gov 1,3,5-THX is also the proposed precursor for other complex derivatives such as swertianolin (B1682846) and gambogic acid. nih.govnih.gov

The isomeric core structure, 1,3,7-THX, is synthesized when the intramolecular oxidative coupling occurs at the position para to the 3'-hydroxyl group of the 2,3′,4,6-THBP intermediate. nih.govresearchgate.net The enzyme responsible for this specific regioselective cyclization is 1,3,7-trihydroxyxanthone synthase (CYP81AA1) . nih.gov

1,3,7-THX is the foundational precursor for a broad array of xanthone derivatives, including many simple and prenylated xanthones. nih.gov For example, it is the parent compound for gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone) and isogentisin. nih.gov The pathway leading to hyperixanthone A involves the hydroxylation of 1,3,7-THX to form 1,3,6,7-tetrahydroxyxanthone, which is then further modified. nih.govresearchgate.net

| Enzyme | Abbreviation / EC Number | Function |

| 1,3,5-Trihydroxyxanthone synthase | CYP81AA2 | Catalyzes the ortho-cyclization of 2,3′,4,6-THBP to form 1,3,5-THX |

| 1,3,7-Trihydroxyxanthone synthase | CYP81AA1 | Catalyzes the para-cyclization of 2,3′,4,6-THBP to form 1,3,7-THX |

| Xanthone-6-hydroxylase | X6H | Hydroxylates the xanthone core at the C-6 position |

Cyclization Reactions Leading to Core Trihydroxyxanthones

Downstream Modification Enzymes and Steps in this compound Biosynthesis

The biosynthesis of complex xanthones like this compound involves a series of downstream modifications to the core xanthone structure. These modifications, primarily prenylation and hydroxylation, are catalyzed by specific enzymes that introduce functional groups, leading to a diverse array of natural products.

Hydroxylation Reactions (e.g., Xanthone 6-Hydroxylase)

Hydroxylation is another critical downstream modification in the biosynthesis of xanthones. This reaction introduces hydroxyl groups at specific positions on the xanthone core, a step that is often a prerequisite for subsequent prenylation. The enzyme Xanthone 6-Hydroxylase (X6H) plays a key role in this process. nih.govresearchgate.net

Xanthone 6-Hydroxylase is a cytochrome P450-dependent monooxygenase, requiring NADPH and molecular oxygen for its catalytic activity. nih.govnih.gov In the pathway leading to this compound E, X6H catalyzes the hydroxylation of 1,3,7-trihydroxyxanthone at the C-6 position to yield 1,3,6,7-tetrahydroxyxanthone. nih.govnih.govresearchgate.net This product, 1,3,6,7-tetrahydroxyxanthone, is the specific substrate for the subsequent C-8 prenylation reaction catalyzed by PT8PX. nih.gov The X6H enzyme from Hypericum androsaemum has been shown to prefer 1,3,7-trihydroxyxanthone as its substrate. nih.gov

Data Tables

Table 1: Key Enzymes in the Downstream Biosynthesis of this compound

| Enzyme Name | Abbreviation | Enzyme Class | Function | Substrate(s) | Product(s) |

| Xanthone 6-Hydroxylase | X6H | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation at the C-6 position of the xanthone core. nih.govresearchgate.net | 1,3,7-Trihydroxyxanthone nih.gov | 1,3,6,7-Tetrahydroxyxanthone nih.gov |

| 8-Prenylxanthone-Forming Prenyltransferase | PT8PX | Aromatic Prenyltransferase | Catalyzes regiospecific C-8 prenylation of the xanthone core. frontiersin.orgresearchgate.net | 1,3,6,7-Tetrahydroxyxanthone, DMAPP nih.gov | 1,3,6,7-Tetrahydroxy-8-prenylxanthone nih.govresearchgate.net |

| Patulone-Forming Prenyltransferase | PTpat | Aromatic Prenyltransferase | Catalyzes further prenylation to form patulone. frontiersin.orgresearchgate.net | 8-prenyl-1,3,6,7-tetrahydroxyxanthone, DMAPP researchgate.net | Patulone researchgate.net |

Glycosylation and Methylation Events

The structural diversity of xanthones, including this compound, is significantly enhanced through subsequent modification reactions such as glycosylation and methylation. These processes are catalyzed by specific enzymes that attach sugar moieties or methyl groups to the xanthone core, altering their solubility, stability, and biological activity.

Glycosylation is a common modification in plant secondary metabolism, often mediated by glycosyltransferases (GTs). In the broader context of xanthone biosynthesis, several GTs have been identified. For instance, norathyriol (B23591) 6-O-glucosyltransferase (StrGT9) is responsible for the glucosylation of 1,3,6,7-tetrahydroxyxanthone to form norathyriol 6-O-glucoside. This reaction utilizes UDP-glucose as the sugar donor. nih.gov Subsequently, another enzyme, malonyl-CoA acyltransferase (StrAT2), can further modify the attached glucose by malonylation. mdpi.com While the specific glycosyltransferases acting on this compound have not been fully characterized, it is a well-established principle that such enzymatic modifications contribute to the vast array of xanthone derivatives found in nature. researchgate.net

Methylation, catalyzed by methyltransferases, is another key decorative step in the biosynthesis of complex natural products. mdpi.com In the biosynthesis of certain dimeric xanthones, a specific methyltransferase has been shown to direct the pathway towards the formation of secalonic acids by methylating a monodictyphenone (B1256110) intermediate. O-methylation is also a crucial step in the biosynthesis of mangostin from a 1,3,6,7-tetrahydroxyxanthone precursor in Garcinia mangostana. nih.gov Although the specific methyltransferases involved in the potential methylation of this compound or its derivatives are yet to be identified, the presence of methylated xanthones in various plant species suggests the involvement of these enzymes in their biosynthetic pathways. nih.gov

Table 1: Examples of Enzymes Involved in Xanthone Modification

| Enzyme Name | Substrate | Product | Type of Reaction |

| Norathyriol 6-O-glucosyltransferase (StrGT9) | 1,3,6,7-tetrahydroxyxanthone | Norathyriol 6-O-glucoside | Glycosylation |

| Malonyl-CoA acyltransferase (StrAT2) | Norathyriol 6-O-glucoside | Norathyriol-6-O-(6′-O-malonyl)-glucoside | Malonylation |

| O-methyltransferase | γ-mangostin | α-mangostin | Methylation |

Pyran Ring Formation in Hyperxanthones

A characteristic structural feature of many bioactive xanthones, including some derivatives of this compound, is the presence of a pyran ring fused to the xanthone scaffold. The enzymatic mechanisms underlying the formation of these pyran rings are an area of ongoing research. beilstein-journals.org

The formation of a pyran ring typically involves the cyclization of a prenylated intermediate. This process can be complex, and the specific enzymes catalyzing this reaction for hyperxanthones have not been definitively identified. However, studies on the biosynthesis of other pyran-containing natural products provide potential models. For instance, in the biosynthesis of xiamenmycin, the formation of a pyran ring is catalyzed by the synergistic action of a flavin-dependent monooxygenase (XimD) and a SnoaL-like cyclase (XimE). researchgate.net XimD first catalyzes the formation of an epoxide intermediate, which is then cyclized by XimE to form the pyran ring. researchgate.net

While the direct enzymatic evidence for pyran ring formation in the this compound biosynthetic pathway is still forthcoming, it is hypothesized to be a crucial step in the generation of certain structurally complex and biologically active xanthones. The identification and characterization of the enzymes responsible for this transformation will be a significant advancement in understanding the complete biosynthetic pathway of these compounds.

Subcellular and Cellular Localization of Biosynthetic Processes

The biosynthesis of this compound, like many other plant secondary metabolites, is a highly organized process that involves multiple subcellular compartments. The initial steps of the xanthone biosynthetic pathway are partitioned between the plastids and the endoplasmic reticulum. mdpi.comnih.gov The shikimate pathway, which provides the precursors for the B-ring of the xanthone scaffold, originates in the plastids. mdpi.com

Subsequent enzymatic reactions occur in different cellular locations. For example, benzoate-CoA ligase (BZL), an enzyme involved in the formation of the benzoyl-CoA precursor, has been found to be localized in both the peroxisomes and the cytosol in Hypericum calycinum. frontiersin.org The key enzyme benzophenone synthase (BPS), which catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA, has been localized to the exodermis region of Hypericum perforatum roots, suggesting a role in defense against soilborne pathogens. frontiersin.org

Furthermore, prenyltransferases, which are crucial for the addition of prenyl groups to the xanthone core, also exhibit specific subcellular localization. The 8-prenylxanthone-forming prenyltransferase (PT8PX) has been shown to be mainly localized at the envelope of the chloroplast. nih.govresearchgate.net This compartmentalization of enzymes and intermediates highlights the intricate cellular organization required for the efficient biosynthesis of this compound and other related xanthones.

Table 2: Subcellular Localization of Key Enzymes in Xanthone Biosynthesis

| Enzyme | Cellular Location |

| Shikimate Pathway Enzymes | Plastids |

| Benzoate-CoA ligase (BZL) | Peroxisomes and Cytosol |

| Benzaldehyde dehydrogenase (HcBD) | Cytosol |

| Benzophenone synthase (BPS) | Exodermis of roots |

| 8-prenylxanthone-forming prenyltransferase (PT8PX) | Chloroplast envelope |

Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, with the expression of biosynthetic genes being influenced by various internal and external stimuli. This regulation allows the plant to control the accumulation of these compounds in response to developmental cues and environmental challenges.

Elicitor-Induced Gene Expression and Metabolite Accumulation

The biosynthesis of xanthones, including this compound, is known to be part of the plant's defense response. Elicitors, which are molecules that trigger a defense response, can significantly enhance the production of these compounds. mdpi.com Treatment of Hypericum cell cultures with elicitors such as preparations from Agrobacterium tumefaciens has been shown to upregulate the expression of genes encoding key enzymes in the phenylpropanoid and xanthone biosynthetic pathways. researchgate.net

Specifically, an increase in the transcript levels of cinnamate:CoA ligase (HcCNL) precedes the accumulation of this compound E in elicitor-treated Hypericum calycinum cell cultures. researchgate.net The accumulation of this compound E typically begins around 12 hours after the application of the elicitor, reaching its maximum level after approximately 20 hours. researchgate.net This coordinated induction of gene expression and subsequent metabolite accumulation underscores the role of this compound as a phytoalexin, a compound produced by plants to defend against pathogens.

Hormonal Induction Effects on Xanthone Production

Plant hormones play a crucial role in regulating various aspects of plant growth, development, and stress responses, including the biosynthesis of secondary metabolites. opentextbc.cabiologyonline.comfiveable.mehawaii.edu Hormones such as methyl jasmonate (MJ) and salicylic (B10762653) acid (SA) are well-known signaling molecules involved in plant defense responses and can act as elicitors to stimulate the production of secondary metabolites. nih.govnih.gov

While direct studies on the hormonal induction of this compound are limited, the general role of these hormones in upregulating defense-related pathways suggests their involvement in regulating this compound biosynthesis. Elicitation with MJ has been shown to improve the biosynthesis of phenolic compounds in Hypericum perforatum cell suspension cultures. nih.gov Given that this compound is a key defense compound in Hypericum species, it is plausible that its production is also under the control of these hormonal signaling pathways. Further research is needed to elucidate the specific hormonal regulation of the this compound biosynthetic genes.

Advanced Methodologies in Hyperxanthone Research

Isolation and Purification Techniques

The initial and most critical phase in the study of hyperxanthone from a natural source, typically a complex mixture, involves its isolation and purification. This multi-step process aims to separate the target compound from a myriad of other secondary metabolites.

The primary step in isolating xanthones from plant material is extraction, which is predominantly solvent-based. energ-en.ro The choice of solvent is critical and is based on the polarity of the target compounds. For xanthones, various organic solvents are employed to efficiently extract them from the initial matrix. Common procedures involve maceration or percolation of the dried and powdered plant material with solvents of increasing or decreasing polarity. nih.gov

Advanced methods such as Accelerated Solvent Extraction (ASE) have been developed to improve efficiency. ASE utilizes elevated temperatures and pressures to enhance the extraction process, resulting in faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com The fundamental principle is that increased temperature accelerates the extraction kinetics, while high pressure keeps the solvent in a liquid state above its boiling point, enabling higher penetration into the sample matrix. thermofisher.com

Table 1: Common Solvents Used in the Extraction of Xanthones and Related Phenolic Compounds

| Solvent | Polarity | Typical Use | Reference |

|---|---|---|---|

| n-Hexane | Non-polar | Used for initial defatting or extraction of non-polar compounds. | nih.gov |

| Ethyl Acetate (B1210297) | Mid-polar | Frequently used to extract xanthones and other phenolics. | energ-en.ro |

| Methanol (B129727) | Polar | A common solvent for extracting a broad range of polar compounds, including xanthone (B1684191) glycosides. | energ-en.ro |

| Ethanol | Polar | Often used as a safer alternative to methanol for broad-spectrum extraction. | nih.gov |

| Acetonitrile/Ethyl Acetate (1:1) | Mid-polar | Effective for extracting additives from polymer matrices and can be applied to natural products. | thermofisher.com |

Following crude extraction, the extract undergoes several chromatographic steps for purification. Column chromatography is a foundational technique in this process.

Polyamide Chromatography: Polyamide resins are used to separate phenolic compounds like xanthones from non-phenolic substances in the crude extract. energ-en.ro The separation mechanism is based on the formation of hydrogen bonds between the phenolic hydroxyl groups of the xanthones and the amide groups of the polyamide stationary phase.

Sephadex LH-20 Chromatography: This is a widely used method for the purification of natural products, including xanthones. energ-en.roprep-hplc.comresearchgate.net Sephadex LH-20 is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties. prep-hplc.comresearchgate.net This dual nature allows it to be used with a variety of solvents, from water to organic solvents like methanol. researchgate.netnih.gov Separation on Sephadex LH-20 is based on a combination of molecular size exclusion and partition chromatography, effectively separating compounds with closely related molecular structures. prep-hplc.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the final purification and analysis of this compound. researchgate.netnih.gov Preparative HPLC is often employed as the final step to obtain the compound at a high purity level. nih.gov Reversed-phase HPLC, typically using a C18 column, is the most common mode. nih.govnih.gov In this method, a polar mobile phase (often a mixture of water or acidified water and methanol or acetonitrile) is used, and separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. nih.gov

Table 2: Chromatographic Methods for the Purification of Xanthones

| Method | Stationary Phase | Principle of Separation | Common Eluents | Reference |

|---|---|---|---|---|

| Column Chromatography | Polyamide | Hydrogen bonding | Gradients of ethanol-water | energ-en.ro |

| Gel Permeation Chromatography | Sephadex LH-20 | Molecular sizing and partition | Methanol, Ethanol, Water/Methanol mixtures | prep-hplc.comresearchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Hydrophobic interactions | Methanol/Water or Acetonitrile/Water gradients | nih.govnih.gov |

Structural Elucidation and Characterization Methods

Once a pure compound is isolated, its chemical structure must be determined. This is achieved using a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Spectroscopy involves the interaction of electromagnetic radiation with the sample to produce a spectrum, which serves as a molecular "fingerprint". unizar-csic.es For a compound like this compound, UV spectroscopy and mass spectrometry are fundamental characterization techniques. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. msu.edu This technique is particularly useful for compounds containing chromophores, which are parts of a molecule with conjugated π-electron systems, such as the aromatic core of a xanthone. libretexts.orglibretexts.org The UV spectrum of a xanthone provides key information based on the wavelength of maximum absorbance (λmax), which is directly related to the extent of conjugation and the nature of the substituents on the aromatic rings. libretexts.org In modern analytical setups, a photodiode array (PDA) detector is often coupled with HPLC, allowing for the acquisition of UV spectra for each compound as it elutes from the column. nih.govnih.gov

Table 3: Representative UV Absorption Maxima (λmax) for Hypericum Constituents

| Compound Class/Name | λmax (nm) | Chromophore System | Reference |

|---|---|---|---|

| Hypericin | 288, 325, 465, 580 | Naphthodianthrone | nih.gov |

| Proto-hypericin | 285, 375, 530, 590 | Naphthodianthrone precursor | nih.gov |

| Rutin (Flavonoid) | 257, 360 | Flavonol glycoside | nih.gov |

| Benzene | 180, 200, 254 | Aromatic ring | libretexts.org |

Note: The specific λmax for this compound would be dependent on its unique substitution pattern on the xanthone core.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It provides the exact molecular weight of the compound and, through fragmentation analysis, offers significant insight into its structure.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS). nih.gov It is particularly well-suited for analyzing polar and thermally labile molecules like xanthones, as it typically produces an intact molecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.govmdpi.com The accurate mass of this ion allows for the determination of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS or MSn) involves the fragmentation of the isolated molecular ion through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a wealth of structural information. The fragmentation patterns of xanthones are often predictable and can be used to identify the type and position of substituents on the xanthone nucleus. researchgate.net The combination of HPLC with UV (PDA) and ESI-MS/MS detection (HPLC-PDA-ESI-MS/MS) is a highly efficient strategy for the rapid identification of known and new xanthones in complex plant extracts. researchgate.netnih.gov

Table 4: Mass Spectrometry Data for Representative Xanthone-Related Compounds

| Compound Name | Ionization Mode | Observed Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| Hypericin | (-) ESI | 503 | [M-H]⁻ | nih.gov |

| Rutin | (+) ESI | 611 | [M+H]⁺ | nih.gov |

| Rutin | (-) ESI | 609 | [M-H]⁻ | nih.gov |

| α-Amyrin | (-) ESI | 425.0 | [M-H]⁻ | mdpi.com |

| β-Amyrin | (-) ESI | 425.1 | [M-H]⁻ | mdpi.com |

Note: The observed ions for this compound would correspond to its specific molecular weight.

Spectroscopic Techniques

Enzymatic and Cell-Free System Assays

Enzymatic and cell-free system assays are fundamental for characterizing the function of enzymes involved in biosynthetic pathways. In the investigation of this compound E biosynthesis, enzymatic assays were critical in determining the function of a specific xanthone prenyltransferase (HcPT). nih.gov The recombinant HcPT enzyme, produced through a heterologous expression system, was incubated with the substrate 1,3,6,7-tetrahydroxyxanthone and the prenyl donor dimethylallyl pyrophosphate (DMAPP). The reaction product was then analyzed, confirming that the enzyme catalyzed the regiospecific C-8 prenylation of the xanthone scaffold. nih.gov

Cell-free extracts are also employed for enzyme characterization. For example, the characterization of 2-phenanthroate:CoA ligase was performed using both a partially purified enzyme from a cell-free extract and a purified recombinant enzyme. researchgate.net These assay systems allow researchers to study enzyme kinetics, substrate specificity, and cofactor requirements in a controlled in vitro environment, which is essential for elucidating the specific steps of a metabolic pathway. researchgate.net

Molecular Biology and Genetic Engineering Approaches

The identification of genes encoding biosynthetic enzymes often begins with the construction and screening of a complementary DNA (cDNA) library. researchgate.netyoutube.com A cDNA library is a collection of cloned DNA fragments that represent the messenger RNA (mRNA) molecules, or transcriptome, present in a specific cell type or tissue at a particular time. To find genes related to this compound biosynthesis, a cDNA library was constructed from Hypericum calycinum cell cultures that were treated with an elicitor to induce the production of these compounds. nih.gov

This library is then screened to find specific clones of interest. researchgate.net In the search for the xanthone prenyltransferase (HcPT) gene, a previously constructed subtracted cDNA library was analyzed for sequences with homology to known aromatic prenyltransferases. nih.gov This approach led to the identification of several expressed sequence tags (ESTs) that were then used to isolate the full-length cDNA of HcPT. nih.gov Successful screening depends on having a high-quality, complex library, as only clones that are present can be recovered. researchgate.net

Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (RT-qPCR), is a standard and highly sensitive technique for analyzing gene expression levels. nih.gov This method is used to measure the abundance of specific mRNA transcripts in a sample, providing insight into when and to what extent a gene is activated. nih.gov

In the study of this compound E biosynthesis in elicitor-treated Hypericum calycinum cell cultures, semi-quantitative RT-PCR was used to monitor the transcript levels of the newly identified xanthone prenyltransferase (HcPT) gene. researchgate.net The analysis revealed that the accumulation of this compound E was preceded by a transient increase in the HcPT transcript level. researchgate.net A similar expression profile was observed for cinnamate:CoA ligase (HcCNL), an enzyme that directs carbon flow towards xanthone metabolism. researchgate.net This correlation between gene transcript accumulation and product formation provides strong evidence for the involvement of the identified gene in the biosynthetic pathway. researchgate.net

Heterologous expression is the process of producing a protein in an organism that does not naturally produce it. biorxiv.org This technique is widely used to obtain sufficient quantities of a specific enzyme for functional characterization, especially when the protein is difficult to isolate from its native source. nih.govnih.gov Various host systems are available, including bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), insect cells, and mammalian cells. biorxiv.orgnih.gov

In the research on this compound E biosynthesis, several systems were tested to express the xanthone prenyltransferase (HcPT). nih.gov Initial attempts to express functional HcPT in the prokaryotic E. coli system and the yeast S. cerevisiae were met with challenges. nih.gov Ultimately, a baculovirus-insect cell system, using Spodoptera frugiperda (Sf9) cells, proved successful for producing the active, membrane-bound enzyme. nih.gov This recombinant enzyme was then used in enzymatic assays to confirm its precise function in the prenylation of the xanthone precursor. nih.gov The choice of expression system is critical, as eukaryotic systems like yeast and insect cells can perform post-translational modifications that are often necessary for the proper folding and activity of plant enzymes, which prokaryotic systems like E. coli cannot. nih.gov

Heterologous Expression Systems for Enzyme Characterization

In vitro Plant Cell and Organ Culture Systems for Production

In vitro cultivation of plant cells, tissues, and organs offers a controlled environment for producing secondary metabolites, independent of geographical and climatic constraints. nih.govnih.gov These systems allow for the optimization of production through manipulation of culture conditions and the application of elicitors.

Cell Suspension Cultures (e.g., Hypericum calycinum)

Cell suspension cultures, which involve growing individual cells or small aggregates in a liquid medium, are a key method for producing plant-derived compounds. Research has shown that Hypericum cell cultures are capable of producing xanthones, often in response to stress signals known as elicitors.

For example, cell suspension cultures of Hypericum calycinum have been shown to accumulate this compound E upon treatment with an elicitor. researchgate.net The production of this compound E in these cultures began 12 hours after elicitation and peaked at approximately 4 mg per gram of dry weight after 20 hours. researchgate.net Similarly, cell suspension cultures of the related species Hypericum perforatum exhibited a dramatic, up to 17-fold, increase in total xanthone concentration when elicited with Agrobacterium tumefaciens. nih.govresearchgate.net This elicitation also induced the de novo synthesis of several xanthones not present in the control cells. nih.govresearchgate.net These findings highlight that cell suspension cultures are a responsive and promising system for the large-scale production of specific xanthones like this compound.

| Species | Culture Type | Key Finding | Reference |

|---|---|---|---|

| Hypericum calycinum | Cell Suspension | Accumulated this compound E to ~4 mg/g dry weight after elicitation. | researchgate.net |

| Hypericum perforatum | Cell Suspension | Showed a 17-fold increase in total xanthones when elicited with Agrobacterium tumefaciens. | researchgate.net |

| Hypericum perforatum | Cell Suspension | Elicitation induced de novo synthesis of five new xanthone compounds. | researchgate.net |

Callus Cultures

Callus cultures consist of an undifferentiated mass of plant cells grown on a solid medium. eae.edu.eu This culture system has been identified as a novel and efficient source for xanthone production. Studies on Hypericum perforatum have revealed that callus cultures can produce a unique profile of xanthones that are not detected in the wild plant. researchgate.net

In one study, eighteen different xanthones were detected in H. perforatum callus extracts, with four being identified for the first time in these cultures. researchgate.net This indicates that the undifferentiated state of callus cells may activate biosynthetic pathways that are dormant in the mature plant. While some research suggests that xanthone production can be low in unorganized cultures because the full biosynthetic pathway may require the structural organization found in roots, callus cultures remain a valuable system for discovering and producing novel xanthone derivatives. researchgate.netresearchgate.net

| Compound Name | Reference |

|---|---|

| Roeperanone | researchgate.net |

| 1,3,7-trihydroxy-2-(2-hydroxy-3-methyl-3-butenyl)-xanthone | researchgate.net |

| Trihydroxy-1-methoxy C-prenyl xanthone | researchgate.net |

| 1,5-dihydroxy-2-methoxyxanthone | researchgate.net |

Hairy Root Cultures

Hairy root cultures are established by infecting plant tissues with the soil bacterium Rhizobium rhizogenes (formerly Agrobacterium rhizogenes). frontiersin.org This process induces the growth of fast-growing, highly branched roots that are genetically stable and capable of high-level secondary metabolite production in hormone-free media. researchgate.netnih.govnih.gov

For xanthone production, hairy root cultures of Hypericum perforatum have proven to be a particularly valuable system. researchgate.net It has been observed that the complete xanthone biosynthetic pathway may require the level of tissue differentiation and organization present in roots, making this system potentially superior to cell or callus cultures for producing the full spectrum of these compounds. researchgate.net In one analysis, twenty-eight distinct xanthones were detected in the extracts of H. perforatum hairy roots. researchgate.net The genetic stability and high growth rate of hairy root cultures position them as a robust and scalable "green cell factory" for the sustainable production of this compound and related compounds. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and natural product research. These techniques use the principles of theoretical chemistry and computer science to model the behavior of molecules, predict their properties, and simulate their interactions with biological targets. In the study of this compound, these methods provide a powerful lens through which to examine its potential as a bioactive compound.

Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking studies are primarily used to understand how this compound might interact with the active site of a specific enzyme, potentially inhibiting its function. These simulations can provide valuable information, including the binding affinity (often expressed as a binding energy score) and the specific amino acid residues involved in the interaction.

While comprehensive docking studies specifically on a general "this compound" molecule are not extensively detailed in publicly available literature, research on specific isomers of this compound has provided valuable insights. For instance, computational analyses have been performed on various xanthone derivatives, a class to which this compound belongs, against a range of enzymatic targets.

One area of investigation has been the potential of xanthone compounds as inhibitors of enzymes involved in neurodegenerative diseases. For example, studies on xanthone derivatives have explored their binding to acetylcholinesterase (AChE) , an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Molecular modeling has revealed that certain xanthones can fit into both the catalytic active site and the peripheral anionic site of AChE, suggesting a dual-binding mechanism that could be effective in the management of conditions like Alzheimer's disease. nih.gov

Another significant area of research has been in the context of viral diseases. The main protease (Mpro or 3CLpro) of SARS-CoV-2 , the virus responsible for COVID-19, has been a major target for in silico screening of natural compounds. Docking studies have been conducted on libraries of compounds, including various xanthones, to identify potential inhibitors that could block the replication of the virus. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and critical residues in the enzyme's active site.

Furthermore, computational studies have explored the interaction of xanthone derivatives with kinases, such as Janus Kinase 2 (JAK2) . nih.govnih.govresearchgate.net The JAK-STAT signaling pathway is crucial in immune response, and its dysregulation is implicated in various diseases, including inflammatory conditions and cancers. Docking studies in this area aim to predict how compounds like this compound isomers might bind to the ATP-binding site of JAK2, potentially modulating its activity. nih.govnih.govresearchgate.net These studies often highlight interactions with key residues like LEU 932 in the hinge region of the kinase. researchgate.netmeddocsonline.org

The following table summarizes representative findings from docking studies on this compound variants and related xanthone derivatives against various enzyme targets.

| Target Enzyme | This compound Variant/Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| Janus Kinase 2 (JAK2) | Xanthone Derivatives | Not Specified in available literature | LEU 932, MET 929, LEU 983, VAL 863, TYR 931 |

| Acetylcholinesterase (AChE) | Xanthone Derivatives | Not Specified in available literature | Interactions with catalytic and peripheral anionic sites |

| SARS-CoV-2 Main Protease (Mpro) | Xanthone Derivatives | Not Specified in available literature | Interactions with active site residues |

Note: Specific binding affinity values for this compound variants are not consistently available in the reviewed literature; the table reflects the general findings for the broader class of xanthone derivatives.

In silico Prediction of Molecular Targets

Beyond studying the interaction with a single, predetermined enzyme, computational methods can also be used to predict a range of potential molecular targets for a given compound. This "target fishing" or "target prediction" approach is invaluable for understanding the broader pharmacological profile of a molecule like this compound and can help to identify potential therapeutic applications or explain observed biological activities.

These in silico prediction methods often rely on the principle of molecular similarity, where the structure of the query molecule (this compound) is compared to databases of known ligands with established biological targets. If this compound shares significant structural or physicochemical similarities with a set of molecules known to bind to a particular protein, it is inferred that this compound may also interact with that protein.

Other advanced methods use machine learning algorithms trained on large datasets of compound-protein interactions. These models can learn complex relationships between a molecule's features and its likelihood of binding to various targets.

For the broader class of xanthones, in silico target prediction studies have suggested a wide range of potential biological activities by identifying likely protein targets. These predictions often align with experimentally observed effects of xanthone-containing plant extracts, such as anti-inflammatory, antioxidant, and antimicrobial properties.

While specific, comprehensive in silico target prediction studies focused solely on this compound are not widely published, the existing research on the xanthone scaffold suggests that its potential targets are diverse. The table below outlines potential molecular targets for the xanthone class of compounds as suggested by computational prediction approaches.

| This compound Variant/Derivative Class | Predicted Molecular Target Class | Method of Prediction |

| Xanthone Derivatives | Kinases (e.g., JAK2) | Ligand-based similarity, Docking |

| Xanthone Derivatives | Cholinesterases (e.g., AChE) | Ligand-based similarity, Docking |

| Xanthone Derivatives | Viral Proteases (e.g., SARS-CoV-2 Mpro) | Virtual Screening, Docking |

The application of these predictive models is a critical first step in the drug discovery pipeline. By generating hypotheses about the molecular targets of this compound, these computational approaches guide further experimental validation, saving significant time and resources in the quest to understand the full therapeutic potential of this natural compound.

Structure Activity Relationship Sar Studies of Hyperxanthone and Derivatives

Influence of Prenyl Moiety on Biological Efficacy

The presence and characteristics of prenyl side chains are pivotal in determining the biological efficacy of xanthones. researchgate.net These isoprenoid units can significantly alter the physicochemical properties of the parent molecule, thereby affecting its interaction with biological systems.

The position of the prenyl group on the xanthone (B1684191) core is a critical determinant of its biological activity. SAR studies have highlighted that prenylation at specific carbon atoms can lead to a significant increase or decrease in efficacy. For instance, the C-8 position has been identified as a key site for prenylation that often enhances the biological activity of xanthones. ijcea.orgnih.gov

One study comparing the anticancer activity of ananixanthone and caloxanthone B found that the latter, with a prenyl group at the C-8 position, exhibited greater cytotoxicity against K562 leukemia cells. ijcea.org This suggests that C-8 prenylation is a favorable structural feature for the anticancer activity of this class of compounds. ijcea.org Further research has underscored the importance of the C-8 prenyl group for maintaining the cytotoxicity of xanthones. nih.gov In contrast, the absence of a C-8 prenyl group and the presence of this group at the C-4 position have been shown to result in a loss of inhibitory effects against certain enzymes like cyclin-dependent kinases (CDKs). nih.gov

The following table summarizes the impact of prenyl group position on the cytotoxicity of selected xanthone derivatives.

| Compound | Prenyl Group Position(s) | Target Cell Line(s) | Observed Activity | Reference(s) |

| Caloxanthone B | C-8 | K562 (leukemia) | Higher cytotoxicity compared to C-2 prenylated analogue. | ijcea.org |

| Gartanin | C-4 | CDK4/CDK2 | Loss of inhibitory effect compared to C-8 prenylated analogues. | nih.gov |

| 8-desoxygartanin | - | CDK4/CDK2 | Loss of inhibitory effect compared to C-8 prenylated analogues. | nih.gov |

Impact of Oxygenation Patterns and Hydroxyl Group Positions

The number and location of hydroxyl (-OH) and methoxyl (-OCH3) groups on the xanthone skeleton are fundamental to its biological activity. nih.gov SAR analyses have consistently shown that the oxygenation pattern significantly influences the cytotoxicity and antitumor properties of these compounds. nih.govajchem-a.com

Studies have indicated that the presence of more free hydroxyl and methoxyl groups can lead to a significant increase in cytotoxic activity. nih.gov The position of these groups is also crucial. For example, the presence of a hydroxyl group at the C-3 position has been highlighted as an important feature for the anticancer activity of hydroxyxanthones against breast cancer cells. ijcea.org Specifically, 3-hydroxyxanthone, 1,3-dihydroxyxanthone, 3,6-dihydroxyxanthone, and 1,3,6-trihydroxyxanthone (B1664533) all demonstrated stronger anticancer activity than the parent xanthone structure, underscoring the importance of the C-3 hydroxyl group. ijcea.org

In the context of multidrug-resistant tumor cells, the presence of a C-3 hydroxyl group and a C-4 methoxyl group has been associated with a significant increase in cytotoxic activity. nih.gov Conversely, the methylation of certain hydroxyl groups can sometimes reduce activity. For instance, the methylation of the R2 hydroxyl group in β-Mangostin to form methoxy-β-Mangostin resulted in a significant reduction in its cytotoxic effects on human leukemia cells. ajchem-a.com

The table below illustrates the effect of hydroxyl and methoxyl group patterns on the anticancer activity of some xanthone derivatives.

| Compound | Hydroxyl/Methoxyl Pattern | Target Cell Line(s) | Observed Activity | Reference(s) |

| 3-hydroxyxanthone | 3-OH | T47D (breast cancer) | Potent anticancer activity. | ijcea.org |

| Xanthone derivative | 3-OH, 4-OCH3 | Multidrug-resistant cell lines | Significant increase in cytotoxicity. | nih.gov |

| Methoxy-β-Mangostin | Methylation of R2-OH | HL60 (leukemia) | Reduced cytotoxicity compared to β-Mangostin. | ajchem-a.com |

Effects of Pyran Ring Formation on Bioactivity

The formation of a pyran ring, creating a pyranoxanthone structure, is another significant structural modification that can affect the bioactivity of xanthones. mdpi.comresearchgate.net The impact of this additional ring can vary depending on its saturation level (i.e., dihydropyran vs. pyran).

Interestingly, some studies have shown that the formation of a pyran ring can lead to a decrease in antitumor activity. For example, a study comparing dihydropyranoxanthones with their corresponding dehydrogenated pyranoxanthones found that the introduction of unsaturation in the pyran ring was associated with a loss of inhibitory activity against MCF-7 breast cancer cells. mdpi.comresearchgate.net The rigidification of the structure due to the pyran ring was suggested as a possible reason for this lack of activity. mdpi.com

Structure-Activity Relationships in Specific Mechanistic Contexts

The SAR of hyperxanthone and its derivatives in the context of cytotoxicity and antitumor activity is a complex interplay of the structural features discussed above. The introduction of a lipophilic prenyl group at an appropriate position is a key strategy for enhancing antitumor activity. researchgate.net For instance, the C-prenylation of an inactive hydroxyxanthone was shown to lead to derivatives with moderate growth inhibitory activity against MCF-7 cells, highlighting the importance of the prenyl moiety for inducing cytotoxicity. researchgate.netmdpi.comresearchgate.net

The number and position of both prenyl and hydroxyl/methoxyl groups are critical. A study on various xanthone derivatives revealed that those with diprenyl, dipyrano, and prenylated pyrano substituents exhibited strong cytotoxicities against a panel of human cancer cell lines. mdpi.comresearchgate.net This indicates that a combination of prenylation and pyran ring formation can be beneficial for antitumor activity.

The following table provides a summary of the SAR for cytotoxicity of selected xanthone derivatives.

| Compound/Derivative Class | Key Structural Features | Target Cell Line(s) | Cytotoxic/Antitumor Effect | Reference(s) |

| C-prenylated 1-hydroxyxanthone | C-2 prenylation | MCF-7 (breast cancer) | Moderate growth inhibitory activity. | researchgate.netmdpi.comresearchgate.net |

| Caloxanthone B | C-8 prenylation, furan (B31954) ring | K562 (leukemia) | Higher cytotoxicity. | nih.gov |

| Ananixanthone | C-2 prenylation, pyran ring | K562 (leukemia) | Moderate cytotoxicity. | nih.gov |

| Mesuaferrin A, Macluraxanthone, α-mangostin | Diprenyl, dipyrano, or prenylated pyrano groups | Various cancer cell lines | Strong cytotoxicities. | mdpi.comresearchgate.net |

| Pyranoxanthones (dehydrogenated) | Unsaturated pyran ring | MCF-7 (breast cancer) | Loss of inhibitory activity compared to dihydropyranoxanthone precursors. | mdpi.comresearchgate.net |

Antioxidant Mechanisms

Xanthone derivatives exhibit antioxidant properties through both direct and indirect mechanisms. nih.gov Direct mechanisms involve the neutralization of free radicals by donating or accepting electrons, a process stabilized by the aromatic ring structure of the xanthone core. nih.gov Indirectly, these compounds can modulate the body's antioxidant defense systems by influencing the activity of enzymes involved in oxidative stress. nih.gov

Research into hydroxyxanthones demonstrates a clear structure-activity relationship. nih.gov The antioxidant capacity is significantly influenced by the number and position of hydroxyl (-OH) groups on the xanthone skeleton. nih.govmdpi.com One study found that a dihydroxyxanthone exhibited stronger antioxidant activity than related trihydroxyxanthones. nih.gov This is attributed to the formation of strong intramolecular hydrogen bonds in the trihydroxy compounds, which hinders their ability to donate hydrogen atoms to free radicals. nih.gov When hydroxyl groups are positioned far from each other, free radicals can more easily attack them, resulting in stronger antioxidant activity. nih.gov

Xanthones have also been shown to prevent oxidative damage by scavenging specific reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide (B77818) (O₂●⁻), hydroxyl (OH●), and peroxynitrite (ONOO⁻). nih.gov Furthermore, certain xanthones can restore the activity of crucial antioxidant enzymes like glutathione (B108866) reductase (GR), which is vital for maintaining the pool of the endogenous antioxidant glutathione (GSH). nih.gov This suggests that xanthones can act as effective antioxidants by both directly neutralizing harmful radicals and supporting the body's enzymatic antioxidant defenses. nih.gov

Table 1: Antioxidant Activity of Hydroxyxanthone Derivatives

This interactive table summarizes the antioxidant activity, measured as IC₅₀ values, of different hydroxyxanthone derivatives.

| Compound | Structure | Antioxidant Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Trihydroxyxanthone 3a | Trihydroxyxanthone | > Dihydroxyxanthone 3b | nih.gov |

| Dihydroxyxanthone 3b | Dihydroxyxanthone | 349 ± 68 | nih.gov |

| Trihydroxyxanthone 3c | Trihydroxyxanthone | > Dihydroxyxanthone 3b | nih.gov |

| BHT (Positive Control) | Butylated hydroxytoluene | < All tested hydroxyxanthones | nih.gov |

Anti-inflammatory Pathways

Xanthones demonstrate significant anti-inflammatory properties by modulating key inflammatory pathways and mediators. nih.govnih.gov Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and the suppression of cytokine production. nih.gov

A primary target for many xanthone derivatives is the inducible enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins (B1171923) involved in inflammation. mdpi.comnih.gov By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. nih.gov Another critical mechanism is the suppression of nitric oxide (NO), a signaling molecule released by macrophages during inflammation. mdpi.com Several xanthone derivatives have shown a remarkable ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.netmdpi.com

The anti-inflammatory effects of xanthones are also mediated through the regulation of major signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govfrontiersin.org The NF-κB pathway is crucial for the expression of numerous pro-inflammatory genes. frontiersin.org Pristine xanthone has been observed to inhibit the phosphorylation of IκBα and NF-κB, key steps in the activation of this pathway. frontiersin.org

Furthermore, xanthones can modulate the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8, while in some cases increasing the levels of the anti-inflammatory cytokine IL-10. mdpi.comfrontiersin.orgresearchgate.net Structure-activity relationship studies indicate that hydroxyl and prenyl substituent groups are significant contributors to the anti-inflammatory activity of xanthones. researchgate.net For instance, xanthones with trihydroxylated prenylated or diprenylated groups have demonstrated noteworthy anti-inflammatory effects. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Xanthone Derivatives

This interactive table summarizes the observed anti-inflammatory effects and mechanisms of various xanthone derivatives.

| Compound/Derivative | Effect | Pathway/Mediator Targeted | Source |

|---|---|---|---|

| Xanthone Derivatives (General) | Inhibition of NO production | Nitric Oxide (NO) | mdpi.com |

| Compounds 15, 19, 22 | Significant inhibition of NO production | Nitric Oxide (NO) | mdpi.com |

| Compound 4b | Suppression of pro-inflammatory cytokines | TNF-α, IL-1β | researchgate.net |

| α-Mangostin, Macluraxanthone | Significant in-vitro anti-inflammatory properties | General inflammation in RAW 264.7 cells | researchgate.net |

| Hybrid-xanthone molecules | Inhibition of COX-2 | Cyclooxygenase-2 (COX-2) | nih.gov |

| Pristine Xanthone | Reduction of mRNA expression of cytokines | IL-1β, IL-6, IL-8 | frontiersin.org |

| Pristine Xanthone | Attenuation of phosphorylation | NF-κB pathway | frontiersin.org |

Cholinesterase Inhibition Potency

Derivatives of the xanthone scaffold have been identified as potent inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a deficit of the neurotransmitter acetylcholine. nih.gov